N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a methoxy-oxo-pyridinyl group linked through a phenylthio-methyl bridge. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy and Oxo Groups: Methoxylation and oxidation reactions are carried out to introduce the methoxy and oxo groups into the pyridine ring. Common reagents include methanol and oxidizing agents like potassium permanganate.
Attachment of the Phenylthio-Methyl Group: The phenylthio-methyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halomethyl derivative.
Coupling with the Acetamidophenyl Group: The final step involves coupling the pyridine derivative with the acetamidophenyl group through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylthio-methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylthio-methyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.
Pathways: The compound may modulate signaling pathways, enzyme activities, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide: can be compared with other pyridine derivatives:
Similar Compounds: N-(4-acetamidophenyl)-2-(4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide, N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((methylthio)methyl)pyridin-1(4H)-yl)acetamide.
Uniqueness: The presence of the methoxy group and the specific positioning of the phenylthio-methyl group confer unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-16(27)24-17-8-10-18(11-9-17)25-23(29)14-26-13-22(30-2)21(28)12-19(26)15-31-20-6-4-3-5-7-20/h3-13H,14-15H2,1-2H3,(H,24,27)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCFUNYKFXZSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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